molecular formula C10H20N2O B13963372 2-(8-Oxa-2-azaspiro[4.5]decan-2-yl)ethanamine

2-(8-Oxa-2-azaspiro[4.5]decan-2-yl)ethanamine

Cat. No.: B13963372
M. Wt: 184.28 g/mol
InChI Key: ZLKOUSWQYDFHBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(8-Oxa-2-azaspiro[45]decan-2-yl)ethanamine is a spiro compound characterized by a unique bicyclic structure containing both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-Oxa-2-azaspiro[4.5]decan-2-yl)ethanamine typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction proceeds through a series of steps including alkylation and heterocyclization to form the spiro compound . The reaction conditions often involve the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(8-Oxa-2-azaspiro[4.5]decan-2-yl)ethanamine can undergo various chemical reactions including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, hydrogen with a catalyst.

    Substitution: Alkyl halides, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

2-(8-Oxa-2-azaspiro[4.5]decan-2-yl)ethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action for 2-(8-Oxa-2-azaspiro[4.5]decan-2-yl)ethanamine involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(8-Oxa-2-azaspiro[4.5]decan-2-yl)ethanamine is unique due to its specific substitution at the nitrogen atom, which can influence its reactivity and biological activity. This makes it a valuable compound for targeted synthesis and research applications.

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

2-(8-oxa-2-azaspiro[4.5]decan-2-yl)ethanamine

InChI

InChI=1S/C10H20N2O/c11-4-6-12-5-1-10(9-12)2-7-13-8-3-10/h1-9,11H2

InChI Key

ZLKOUSWQYDFHBD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC12CCOCC2)CCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.